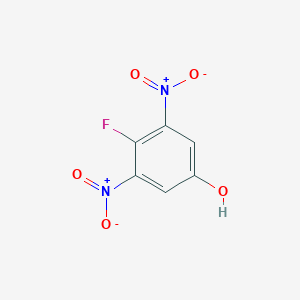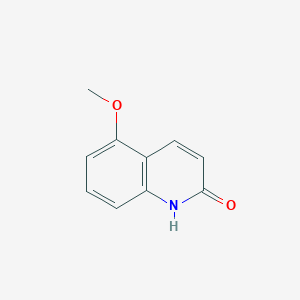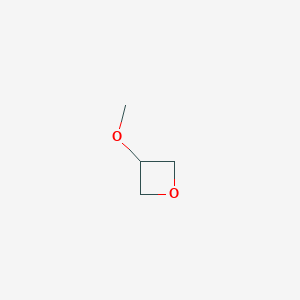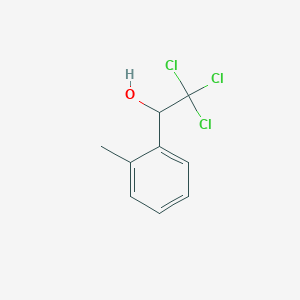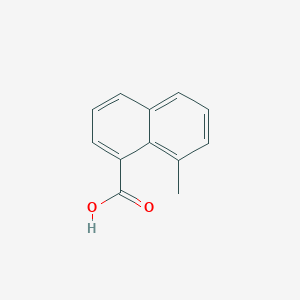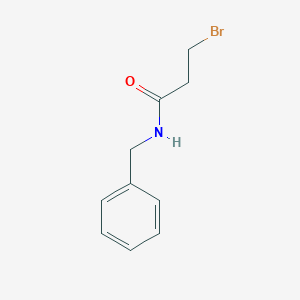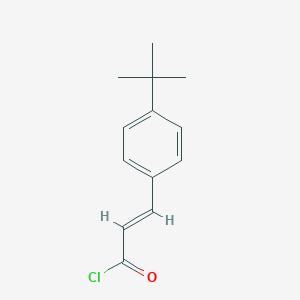
(2E)-3-(4-Tert-butylphenyl)acryloyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of acryloyl chloride, substituted with a 4-tert-butylphenyl group . The tert-butyl group is a bulky group often used in organic chemistry due to its unique reactivity pattern .
Synthesis Analysis
While specific synthesis methods for “(2E)-3-(4-Tert-butylphenyl)acryloyl chloride” were not found, tertiary butyl esters have been synthesized using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .科学的研究の応用
Preparation and Characterization of Functionalized Polymers
(2E)-3-(4-Tert-butylphenyl)acryloyl chloride has been utilized in the synthesis of optically active polymers functionalized with amino acids and pyrene, showcasing applications in fluorescence spectroscopy and potential sensing capabilities for amine molecules. These polymers demonstrate significant changes in fluorescence intensity under varying conditions, such as solvent nature and pH, indicating their use in developing sensitive materials for detection applications (Buruianǎ, Buruiană, & Hahui, 2007).
Synthesis and Thermal Behavior of Calixarene Esters
The compound has been involved in the synthesis of p-tert-butylcalix[4]arene and calix[4]arene esters containing acryloyl groups. These structures were thoroughly characterized to understand their thermal behaviors, providing insights into the stability and potential applications of these esters in various thermal conditions, suggesting their utility in materials science (Özkınalı & Kocaokutgen, 2013).
Advancements in Polymerization Techniques
Research has also explored the use of (2E)-3-(4-Tert-butylphenyl)acryloyl chloride in creating hyperbranched polymers through self-condensing atom transfer radical polymerization. This method yielded polymers with unique branched structures, offering potential in developing new materials with desirable mechanical and thermal properties, thus expanding the utility of this compound in the creation of advanced polymeric materials (Cheng et al., 2000).
Enhancements in Surface Modification and Nanotechnology
Furthermore, this compound has facilitated advancements in nanotechnology, particularly in the modification of carbon nanotubes (CNTs). It has been used to enhance the surface properties of multi-walled carbon nanotubes (MWCNTs), leading to improvements in tensile strength and modulus when these modified CNTs are introduced into polymer matrices. This highlights its role in the development of nanocomposites with enhanced mechanical properties (Wang et al., 2008).
Development of Efficient Synthesis Methods
In the chemical industry, especially in acrylate and polymer production, efficient and selective synthesis methods for acryloyl chloride have been developed. These methods, utilizing continuous-flow systems, demonstrate the importance of this compound in industrial applications, offering a pathway to produce acid chlorides, including (2E)-3-(4-Tert-butylphenyl)acryloyl chloride , in a safer, more sustainable manner (Movsisyan et al., 2016).
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBJAFJYVRUQCO-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578226 |
Source


|
| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Tert-butylphenyl)acryloyl chloride | |
CAS RN |
176690-89-4 |
Source


|
| Record name | (2E)-3-(4-tert-Butylphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

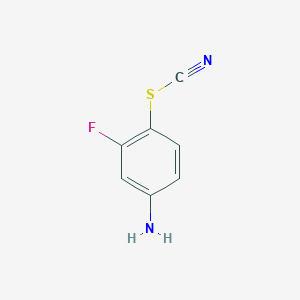
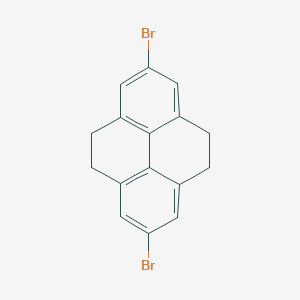
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)
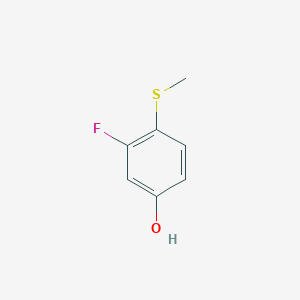
![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)
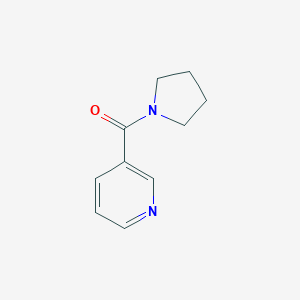
![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)
